

Comparative analysis of dicarboxylic acids (pimelic, suberic, azelaic) in nylon synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pimelic Acid*

Cat. No.: *B051487*

[Get Quote](#)

Comparative Analysis of Dicarboxylic Acids in Nylon Synthesis: A Guide for Researchers

A deep dive into the performance of pimelic, suberic, and azelaic acids in the synthesis of specialty nylons, supported by experimental data and detailed protocols.

This guide offers a comparative analysis of three dicarboxylic acids—**pimelic acid**, suberic acid, and azelaic acid—in the context of nylon synthesis. The properties of the resulting polyamides, specifically Nylon 6,7, Nylon 6,8, and Nylon 6,9, are examined to provide researchers, scientists, and drug development professionals with a comprehensive resource for material selection and synthesis protocol development.

Performance Comparison of Dicarboxylic Acid-Based Nylons

The selection of a dicarboxylic acid monomer significantly influences the thermal and mechanical properties of the resulting nylon polymer. The length of the hydrocarbon chain in the dicarboxylic acid affects the polymer's crystallinity, melting point, and tensile strength. The following table summarizes key performance indicators for nylons synthesized from pimelic, suberic, and azelaic acids when reacted with hexamethylenediamine (a common diamine in nylon production).

Property	Nylon 6,7 (Pimelic Acid)	Nylon 6,8 (Suberic Acid)	Nylon 6,9 (Azelaic Acid)
Molecular Weight (Mn, g/mol)	14,000[1]	Data not available	Data not available
Melting Point (°C)	222[1]	~215	208 - 211[2][3][4]
Tensile Strength (MPa)	Data not available	Data not available	50[5]
Thermal Stability (T-onset °C)	410[1]	Data not available	Data not available

Note: Data for some properties of Nylon 6,8 and the tensile strength of Nylon 6,7 were not readily available in the surveyed literature. The properties of aliphatic polyamides can be influenced by synthesis conditions and post-processing.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these nylons are crucial for reproducible research. The following sections outline established protocols.

Nylon Synthesis: Interfacial Polymerization

Interfacial polymerization is a common method for synthesizing polyamides at room temperature. The reaction occurs at the interface of two immiscible liquids, one containing the diamine and the other containing the diacid chloride.

Materials:

- Hexamethylenediamine
- **Pimelic acid** chloride, Suberoyl chloride, or Azelaoyl chloride
- Sodium hydroxide (NaOH)
- Dichloromethane (or another suitable organic solvent)

- Distilled water

Procedure:

- Aqueous Phase Preparation: Prepare an aqueous solution of hexamethylenediamine and sodium hydroxide. The sodium hydroxide acts as an acid scavenger to neutralize the hydrochloric acid byproduct of the reaction.[6]
- Organic Phase Preparation: Prepare a solution of the respective diacid chloride (pimeloyl chloride, suberoyl chloride, or azelaoyl chloride) in dichloromethane.
- Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker to create two distinct layers. The polyamide will form as a film at the interface of the two layers.
- Polymer Extraction: Gently grasp the polymer film at the center with forceps and pull it out of the beaker. A continuous strand of nylon can be drawn as the monomers diffuse to the interface and react.
- Washing and Drying: Wash the synthesized nylon rope thoroughly with water and then with a suitable solvent like ethanol to remove unreacted monomers and byproducts. Allow the polymer to air dry or dry in a vacuum oven at a low temperature.

Characterization Techniques

Molecular Weight Determination (Gel Permeation Chromatography - GPC):

Gel permeation chromatography is a powerful technique for determining the molecular weight distribution of polymers.

Procedure:

- Sample Preparation: Dissolve a small amount of the synthesized nylon in a suitable solvent. For many polyamides, solvents like hexafluoroisopropanol (HFIP) or m-cresol are used, sometimes at elevated temperatures to ensure complete dissolution.[7]
- Instrumentation: Use a GPC system equipped with a refractive index (RI) detector. The system should be calibrated with polymer standards of known molecular weights (e.g., polystyrene or polymethyl methacrylate).

- Analysis: Inject the dissolved polymer solution into the GPC system. The molecules are separated based on their size as they pass through the porous gel of the chromatography column. Larger molecules elute first, followed by smaller molecules.[8]
- Data Interpretation: The retention time of the polymer is used to calculate its molecular weight distribution, including the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI), based on the calibration curve.

Thermal Properties (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):

DSC and TGA are essential for characterizing the thermal properties of polymers.

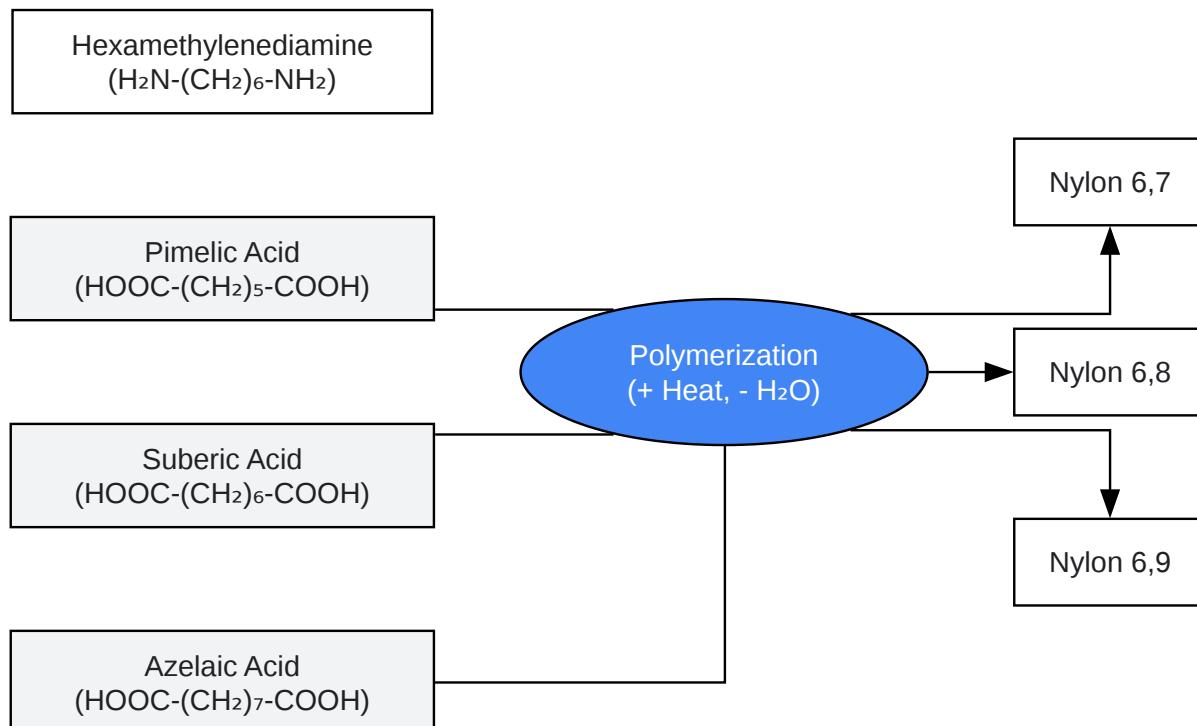
Differential Scanning Calorimetry (DSC):

DSC is used to determine the melting point (T_m) and glass transition temperature (T_g) of the polymer.

Procedure:

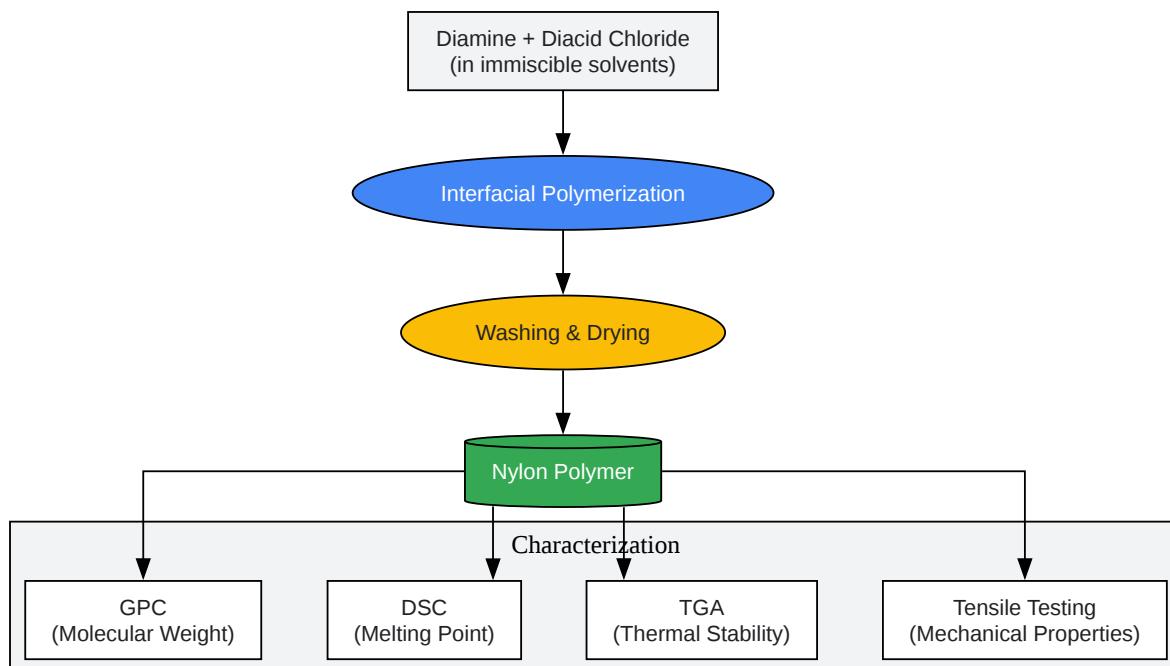
- Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the polymer into an aluminum DSC pan.
- Analysis: Heat the sample in the DSC instrument under a controlled nitrogen atmosphere at a specified heating rate (e.g., 10 °C/min).[9] An initial heating cycle is often used to erase the thermal history of the sample, followed by a controlled cooling and a second heating cycle from which the thermal transitions are analyzed.
- Data Interpretation: The melting point is identified as the peak of the endothermic transition in the DSC thermogram.

Thermogravimetric Analysis (TGA):


TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Procedure:

- Sample Preparation: Place a small, accurately weighed sample of the nylon into a TGA pan.
- Analysis: Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a specified heating rate (e.g., 10 °C/min).
- Data Interpretation: The TGA thermogram shows the percentage of weight loss as the temperature increases. The onset temperature of decomposition is a key indicator of the polymer's thermal stability.[10]


Visualizing the Synthesis and Comparison

The following diagrams illustrate the polycondensation reaction and the comparative relationship between the dicarboxylic acids.

[Click to download full resolution via product page](#)

Caption: Polycondensation of dicarboxylic acids and a diamine to form nylons.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for nylon synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. NYLON 6/9 CAS#: 27136-65-8 [m.chemicalbook.com]

- 4. 28757-63-3 CAS MSDS (NYLON 6/9) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. azom.com [azom.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. GPC for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. setaramsolutions.com [setaramsolutions.com]
- To cite this document: BenchChem. [Comparative analysis of dicarboxylic acids (pimelic, suberic, azelaic) in nylon synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051487#comparative-analysis-of-dicarboxylic-acids-pimelic-suberic-azelaic-in-nylon-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com